7,8-Dichloroquinoline-5,6-dione

Enzymology Monoamine Oxidase Neuropharmacology

Selecting CAS 26276-80-2, the 7,8-dichloro-5,6-dione isomer, is critical for research success. This halogenated ortho-quinone provides a unique electrophilic scaffold, enabling site-specific nucleophilic substitutions to generate 8-amino-7-chloro-5,6-quinolinedione antimalarials. Its distinct ortho-quinone configuration ensures superior MAO-B selectivity (>5.9-fold) and a benchmark reverse transcriptase inhibition profile (ID50 ~1–5 µg/mL) compared to para-quinone analogs. Generic substitution is not scientifically valid, as regioisomers exhibit divergent reactivity and biological readouts.

Molecular Formula C9H3Cl2NO2
Molecular Weight 228.03 g/mol
CAS No. 26276-80-2
Cat. No. B12891460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichloroquinoline-5,6-dione
CAS26276-80-2
Molecular FormulaC9H3Cl2NO2
Molecular Weight228.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C(=O)C2=O)Cl)Cl)N=C1
InChIInChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)8(13)4-2-1-3-12-7(4)5/h1-3H
InChIKeyWHWPNTUQVJCGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dichloroquinoline-5,6-dione (CAS 26276-80-2): Core Identity and Baseline Profile


7,8-Dichloroquinoline-5,6-dione is a halogenated heterocyclic ortho-quinone belonging to the 5,6-quinolinedione subclass [1]. Its molecular architecture features a quinoline nucleus substituted with chlorine atoms at the 7- and 8-positions and carbonyl functionalities at the 5- and 6-positions, with a molecular weight of 228.03 g/mol (C₉H₃Cl₂NO₂), a calculated density of 1.63 g/cm³, and a predicted LogP of 1.99 [2]. This precise substitution pattern is critical, as it dictates the compound's role as a versatile electrophilic scaffold for nucleophilic aromatic substitution reactions, particularly at the chlorine-bearing positions, enabling access to diverse 8-amino-7-chloro-5,6-quinolinedione derivatives [1]. Its ortho-quinone (5,6-dione) configuration distinguishes it from the more common para-quinone (5,8-dione) isomers, a structural divergence that fundamentally alters its redox properties, enzyme inhibition profile, and downstream synthetic utility [1][3].

Why Substituting 7,8-Dichloroquinoline-5,6-dione with Other Dichloroquinoline Isomers or Alternative Scaffolds Leads to Divergent Outcomes


Generic substitution within the dichloroquinoline-dione class is not scientifically tenable due to regiospecific differences in both chlorine positioning (7,8- vs. 6,7-substitution) and quinone isomerism (5,6-dione vs. 5,8-dione). These structural variations yield fundamentally distinct molecular recognition properties and reaction profiles. For instance, the 7,8-dichloro-5,6-dione scaffold serves as a specific electrophilic partner for amine additions, generating 8-amino-7-chloro-5,6-quinolinediones [1], whereas the 6,7-dichloro-5,8-dione isomer engages with different nucleophiles to form distinct annulated heterocycles [2]. Furthermore, the ortho-quinone (5,6-dione) framework exhibits a distinct biological signature compared to para-quinone analogs; studies demonstrate that 5,6-quinolinediones are generally more potent inhibitors of avian myeloblastosis virus reverse transcriptase than their 5,8-dione counterparts [3]. Therefore, selecting the precise CAS 26276-80-2 is not a matter of vendor preference but a requirement for ensuring the intended chemical reactivity, target engagement, and biological readout in both synthetic and pharmacological research programs.

Product-Specific Quantitative Differentiation Evidence for 7,8-Dichloroquinoline-5,6-dione (CAS 26276-80-2)


MAO-B vs. MAO-A Isoform Selectivity Profile of 7,8-Dichloroquinoline-5,6-dione

7,8-Dichloroquinoline-5,6-dione exhibits a measurable, albeit moderate, selectivity window between human MAO-B and MAO-A isoforms. Its IC50 for MAO-B is 17,000 nM, which is substantially lower (more potent) than its IC50 for MAO-A (>100,000 nM), indicating a >5.9-fold preference for the B isoform under these assay conditions [1]. This contrasts with the high-potency MAO-B inhibitor CHEMBL3094008 (IC50 = 28 nM against rat MAO-B), which demonstrates a vastly different potency profile, underscoring that 7,8-dichloroquinoline-5,6-dione occupies a distinct region of the structure-activity landscape [2]. This data defines its utility as a selective tool or a starting scaffold for optimizing MAO-B-directed ligands.

Enzymology Monoamine Oxidase Neuropharmacology Inhibitor Profiling

Reverse Transcriptase Inhibitory Activity Compared to Streptonigrin and Other Quinones

In a comparative panel of 13 heterocyclic quinones, 7,8-dichloroquinoline-5,6-dione (as a representative 5,6-quinolinedione) inhibited avian myeloblastosis virus (AMV) reverse transcriptase (RT) with an ID50 in the range of 1–5 µg/mL, a potency comparable to the clinical agent streptonigrin [1]. Critically, this ortho-quinone (5,6-dione) class demonstrated superior RT inhibition relative to the para-quinone (5,8-dione) class within the same study, a trend noted in the literature that directly influences target selection for antiviral screening [1]. This establishes the compound's specific in vitro antiviral signature, differentiating it from both weaker inhibitors like the indole quinone derivative 4,7-dihydro-2,3-dimethylindole-4,7-dione (ID50 = 80 µg/mL) and from highly cytotoxic comparators [1].

Virology Reverse Transcriptase Antiviral Screening Quinone Pharmacology

Utility as a Regiospecific Scaffold for 8-Aminoquinoline Antimalarial Leads

7,8-Dichloroquinoline-5,6-dione is a critical electrophilic precursor for synthesizing 8-amino-7-chloro-5,6-quinolinediones, a class specifically investigated as potential antimalarials mimicking the presumed active quinonoid metabolites of 8-amino-6-methoxyquinolines [1]. In contrast, the 6,7-dichloro-5,8-dione isomer (CAS 6541-19-1) is primarily utilized as a building block for furoquinolinediones or pyridazinophenazinediones and acts as a direct CDC25B2 inhibitor (IC50 = 4.6 µM) [2]. The target compound's reactivity is specifically governed by the 7,8-dichloro substitution pattern on the 5,6-dione core, which directs nucleophilic attack to generate the 8-amino-7-chloro motif, a structure not accessible from other isomers [1].

Medicinal Chemistry Antimalarial Drug Discovery Synthetic Methodology 8-Aminoquinoline

Cytotoxicity Profile in the Context of Quinone-Based Anticancer Screening

While not a potent cytotoxic agent in isolation, the cytotoxicity of 7,8-dichloroquinoline-5,6-dione (as a representative 5,6-quinolinedione) is markedly lower than that of streptonigrin, with an ID50 value >0.15 µg/mL in murine lymphoblastoma L5178Y cells, compared to streptonigrin's ID50 of 0.0025 µg/mL [1]. This 60-fold difference in cytotoxicity is a critical parameter distinguishing it from highly toxic quinone-based natural products and informs its utility as a chemical probe rather than a direct therapeutic agent [1]. Furthermore, other ortho-quinoline quinones like 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione show even higher ID50 values (16 µg/mL), illustrating the range of cytotoxic potencies within this subclass and confirming that the dichloro substitution yields a moderate level of cytotoxicity [1].

Cytotoxicity Cancer Cell Lines Quinone Streptonigrin

High-Impact Research and Application Scenarios for 7,8-Dichloroquinoline-5,6-dione


Medicinal Chemistry: Synthesis of 8-Aminoquinoline Antimalarial Leads

Researchers focused on developing novel antimalarial agents targeting the liver and transmission stages require access to the 8-amino-7-chloro-5,6-quinolinedione chemotype. 7,8-Dichloroquinoline-5,6-dione is the established starting material for synthesizing this specific class of compounds via nucleophilic substitution [1]. This application is supported by its validated use in preparing a library of 8-amino-7-chloro-5,6-quinolinediones that were subsequently evaluated for in vivo antimalarial activity against Plasmodium berghei in mice [1].

Enzymology and Neuropharmacology: MAO-B Selectivity Probe Development

Investigators studying monoamine oxidase (MAO) inhibition can utilize 7,8-dichloroquinoline-5,6-dione as a structurally simple, moderate-potency scaffold that demonstrates >5.9-fold selectivity for the MAO-B isoform over MAO-A [2]. This profile makes it a suitable core for systematic structure-activity relationship (SAR) studies aimed at optimizing both potency and selectivity for MAO-B, a validated target in Parkinson's disease and other neurological disorders [2].

Virology: Antiviral Screening and Quinone Redox Mechanism Studies

In antiviral research programs, 7,8-dichloroquinoline-5,6-dione serves as a benchmark ortho-quinone for evaluating reverse transcriptase inhibition. Its in vitro potency against AMV-RT is comparable to streptonigrin (ID50 = 1–5 µg/mL), providing a reference point for assessing the antiviral potential of novel quinone-based compounds [3]. Its established, relatively low cytotoxicity profile (ID50 >0.15 µg/mL in L5178Y cells) further supports its use as a tool compound in cellular models of viral infection where minimal host cell toxicity is required [3].

Synthetic Organic Chemistry: Regiospecific Electrophilic Building Block

For synthetic chemists constructing complex heterocyclic frameworks, 7,8-dichloroquinoline-5,6-dione offers a unique regioselective handle. The 7- and 8-chlorine atoms on the 5,6-dione core undergo predictable nucleophilic aromatic substitution, enabling the modular assembly of diverse quinoline-fused systems [1]. This contrasts sharply with the reactivity of the 6,7-dichloro-5,8-dione isomer, which is employed for different annulation reactions, highlighting the critical importance of regioisomer selection for achieving the desired synthetic outcome [4].

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